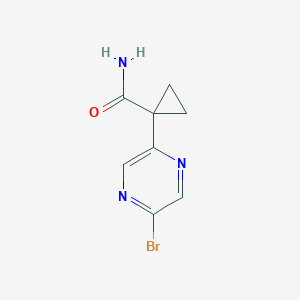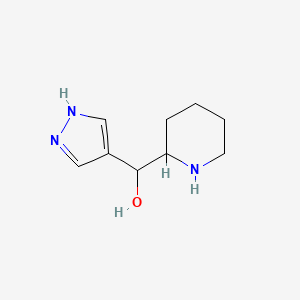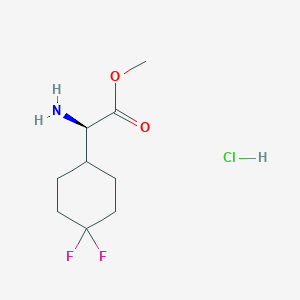
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. It contains a carboxylic acid group, which imparts acidity and potential for chemical reactivity.
Méthodes De Préparation
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: Involves coupling a diazonium salt with a thiol to form the benzothiazole ring.
Knoevenagel Condensation: Reacts an aldehyde or ketone with malonic acid to yield the desired structure.
Biginelli Reaction: A multicomponent reaction that assembles the heterocyclic core.
Microwave Irradiation: Accelerates reactions, enhancing yield and efficiency.
Industrial Production:: While industrial-scale synthesis specifics are proprietary, laboratories typically scale up successful benchtop methods. Optimization ensures cost-effectiveness and high yields.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation, converting sulfur to sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: Halogenation or other substitutions can modify the benzothiazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine).
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Alcohol analogs.
- Substitution: Halogenated benzothiazoles.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The compound’s effects likely involve:
Molecular Targets: Specific proteins or enzymes.
Pathways: Signaling cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
While unique, it shares features with related benzothiazoles:
Similar Compounds:
Propriétés
Formule moléculaire |
C20H19NO4S3 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO4S3/c1-20(2)9-10-28(24,25)17-13(12(18(22)23)7-8-14(17)20)11-26-19-21-15-5-3-4-6-16(15)27-19/h3-8H,9-11H2,1-2H3,(H,22,23) |
Clé InChI |
JYHUSSKQMHZFPO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


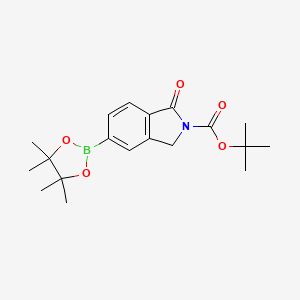
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)

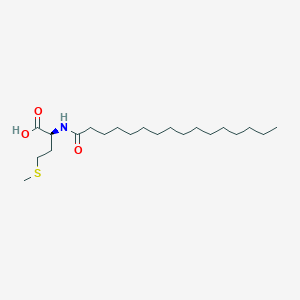
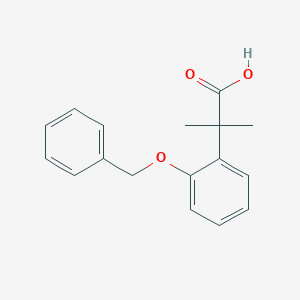
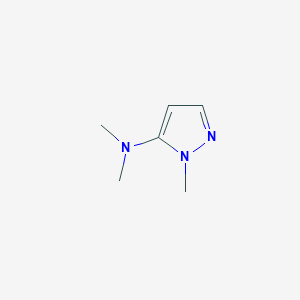
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)

